molecular formula C13H17BrN2O5S B2928945 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid CAS No. 2044702-76-1

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid

Cat. No.: B2928945
CAS No.: 2044702-76-1
M. Wt: 393.25
InChI Key: XCZVADACNZWZHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves multiple steps, starting with the preparation of the bromophenyl sulfonylurea intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is a chemical compound with the molecular formula C13H17BrN2O5S and a molecular weight of 393.26 g/mol . It is also known by other names, such as 6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid and 2044702-76-1 .

Potential Applications

While the primary application of this compound is not explicitly detailed in the search results, some results provide contexts in which similar compounds are used, suggesting potential applications:

  • Inhibiting Type III Secretion System (T3SS) : Research has targeted virulence factors, such as the Type III Secretion System (T3SS), for therapeutic treatment of bacterial infections .
  • Drug Development : Sulfonamide compounds, which share a sulfonamide group (-S(=O)2-NR2) with this compound, have been identified as dual CCK1/CCK2 inhibitors useful in treating CCK1/CCK2 mediated diseases .
  • CDK2 Degradation : Bifunctional compounds are designed to degrade Cyclin-dependent kinase 2 (CDK2) via the ubiquitin proteasome pathway .
  • Pharmaceutical Compositions : This compound may be used in compositions designed for treating conditions like cystic fibrosis .
  • Component in Chemical Synthesis : It can act as a building block in synthesizing more complex molecules .
  • Possible Inhibitor of Bacterial Infections : The increasing prevalence of antibiotic resistance genes has led to targeting virulence factors like the T3SS for therapeutic treatment of bacterial infections . A study developed an assay to quantify and observe T3SS activity, which is present in some Gram-negative pathogens .

Mechanism of Action

The mechanism of action of 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the bromophenyl group can interact with receptor sites, modulating their signaling pathways .

Comparison with Similar Compounds

Similar compounds to 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid include other sulfonylurea derivatives and bromophenyl-containing compounds. Some examples are:

The uniqueness of this compound lies in its combination of the bromophenyl, sulfonylurea, and hexanoic acid moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid, with a CAS number of 2044702-76-1, is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound features a unique structure that includes a bromophenyl group and a sulfonamide moiety. Its physicochemical properties are as follows:

PropertyValue
Molecular FormulaC13H18BrN3O3S
Molecular Weight359.27 g/mol
Solubility0.505 mg/ml
Log P (Octanol/Water)1.9
BBB PermeantNo
CYP InhibitionCYP2C19, CYP2C9

These properties suggest that the compound is soluble in water but not likely to penetrate the blood-brain barrier, which may limit its central nervous system effects .

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP2C19 and CYP2C9), which play critical roles in drug metabolism and synthesis of bioactive molecules .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in pancreatic adenocarcinoma models, where sulfonamide compounds have shown promise as dual CCK1/CCK2 inhibitors .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, although specific studies detailing these effects on human or animal models remain limited.
  • Antimicrobial Activity : Some sulfonamide derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities against specific bacterial strains.

Antitumor Efficacy

One study focused on the efficacy of sulfonamide compounds, including derivatives similar to this compound, in inhibiting tumor growth in vitro. The results indicated significant cytotoxic activity against pancreatic cancer cell lines, supporting the hypothesis that these compounds can disrupt cancer cell proliferation through targeted inhibition of growth factor signaling pathways .

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that this compound inhibits specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, making it crucial for clinical considerations regarding drug-drug interactions .

Properties

IUPAC Name

6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVADACNZWZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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